molecular formula C18H31N3O5Si B13148071 6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B13148071
M. Wt: 397.5 g/mol
InChI Key: DCZMPVKSIFRMDP-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-c]pyridine core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the trimethylsilyl (TMS) ether group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve the use of inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has several scientific research applications, including:

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
  • tert-Butoxycarbonyl (Boc) amino acids
  • tert-Butoxycarbonyl (Boc) peptides

Uniqueness

This compound is unique due to its combination of a pyrazolo[3,4-c]pyridine core with Boc and TMS protecting groups. This combination provides the compound with specific chemical properties that make it useful in various synthetic and medicinal chemistry applications. The presence of the Boc group allows for selective deprotection under mild conditions, while the TMS group provides stability and solubility in organic solvents.

Properties

Molecular Formula

C18H31N3O5Si

Molecular Weight

397.5 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C18H31N3O5Si/c1-18(2,3)26-17(24)20-8-7-13-14(11-20)21(19-15(13)16(22)23)12-25-9-10-27(4,5)6/h7-12H2,1-6H3,(H,22,23)

InChI Key

DCZMPVKSIFRMDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2C(=O)O)COCC[Si](C)(C)C

Origin of Product

United States

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